2-Bromo-2-methylpropanal

Vue d'ensemble

Description

Synthesis Analysis

Research into the synthesis of related compounds highlights methods for producing derivatives of 2-bromo-2-methylpropanal. For example, the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams yields spiro-oxazolidinones, which are hydrolyzed under acidic conditions to produce ω-aminoester amides. This process demonstrates the reactivity of 2-bromo-2-methylpropanal derivatives and their potential for generating complex organic molecules (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).

Molecular Structure Analysis

The molecular structure and conformation of bromomethyldimethylchlorosilane and 2-bromo-1-chloro-2-methylpropane have been studied, revealing that these molecules exist as mixtures of gauche and anti forms. This research aids in understanding the molecular structure of similar brominated compounds, providing insights into the structural dynamics of 2-bromo-2-methylpropanal derivatives (Shen, 1984).

Chemical Reactions and Properties

The reactivity of 2-bromo-2-methylpropanal derivatives is showcased in various chemical reactions. For instance, reactions of 2-bromopropanamides with potassium enolates of β-dicarbonyl compounds yield both open and heterocyclic compounds through C-C or C-O alkylation reactions. These reactions demonstrate the versatility of 2-bromo-2-methylpropanal derivatives in synthetic chemistry (Marchetti, 2003).

Physical Properties Analysis

Studies on the physical properties of closely related compounds, such as 2-bromo-2-methylpropane, offer insights into their behavior. For example, the enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in mono- and dialcohols have been measured, providing data on solvation enthalpies and the effects of solvent structure on these compounds. This information is crucial for understanding the solubility and reactivity of 2-bromo-2-methylpropanal in various solvents (Albuquerque, Moita, Simões, & Gonçalves, 1998).

Chemical Properties Analysis

The chemical properties of 2-bromo-2-methylpropanal can be inferred from studies on similar compounds. For example, the bromination of hydrocarbons, including isobutane to yield 2-bromo-2-methylpropane, has been investigated, revealing details about the reaction mechanism and bond dissociation energies. Such studies provide valuable information on the reactivity and stability of brominated compounds, including 2-bromo-2-methylpropanal (Eckstein, Scheraga, & Artsdalen, 1954).

Applications De Recherche Scientifique

Rotational Isomerism Studies : Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of 1-bromo-2-methylpropane and other halogenalkanes using infrared spectroscopy. They focused on the conformers with a gauche position of the methyl group and halogen atom, which are slightly preferred in the liquid phase (Müller, Fruwert, & Geiseler, 1981).

Enthalpies of Solution : Albuquerque et al. (1998) presented new calorimetrically measured values for the enthalpies of solution of 2-bromo-2-methylpropane in mono- and dialcohols. This study is crucial for understanding solvent structure and the size of the alkyl halide (Albuquerque, Moita, Simões, & Gonçalves, 1998).

Solvent Effects in Reactivity : Moreira et al. (2019) explored solvent effects on the reactivity of 2-bromo-2-methylpropane using Quantitative Structure-Property Relationships. This study provides insights into solute-solvent interactions in reaction processes (Moreira, Reis, Elvas-Leitão, Abraham, & Martins, 2019).

Catalytic Dehydrohalogenation : Lycourghiotis, Katsanos, and Hadzistelios (1975) studied the dehydrobromination of 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides. This research is significant for understanding catalytic activity and mechanisms in chemical reactions (Lycourghiotis, Katsanos, & Hadzistelios, 1975).

Kinetics of SN1 Reaction : Wang et al. (2013) measured the rate of SN1 hydrolysis reaction of 2-bromo-2-methylpropane in specific solvent conditions, contributing to our understanding of reaction kinetics under varying conditions (Wang, Chen, Shi, Xie, Cao, Liu, & Zhang, 2013).

Health Hazards in Workplace Exposure : Kim et al. (1996) described the hematopoietic and reproductive hazards of Korean electronic workers exposed to solvents containing 2-bromopropane, a related compound. This study highlights the potential health risks associated with exposure to certain halogenated alkanes (Kim, Jung, Hwang, Jung, Kim, Park, Kim, Park, Park, Choi, & Moon, 1996).

Radiosynthesis for PET Tracers : Rotteveel et al. (2017) explored the synthesis of radiolabeled synthons, including 1-iodo-2-[11 C]methylpropane, which is structurally similar to 2-bromo-2-methylpropane, for use in positron emission tomography (PET) tracers. This study is important for the development of new radiotracers in medical imaging (Rotteveel, Poot, Funke, Pekošak, Filp, Lammertsma, & Windhorst, 2017).

Deguanylation of Nucleosides : Sherchan and Lee (2009) investigated the deguanylation of nucleosides by halogenated alkanes, including 2-bromo-2-methylpropane, under physiological conditions. This research provides insights into the potential toxic effects of halogenated alkanes (Sherchan & Lee, 2009).

Safety And Hazards

2-Bromo-2-methylpropane is classified as a flammable liquid (Category 2, H225). It is highly flammable and produces vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

Orientations Futures

Propriétés

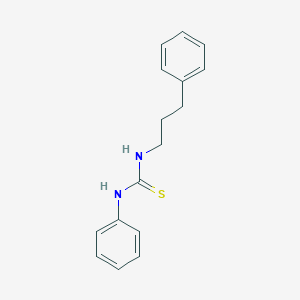

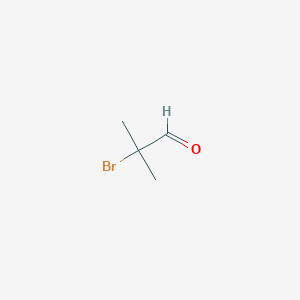

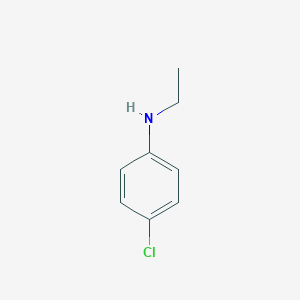

IUPAC Name |

2-bromo-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTWFFAVGWWIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342068 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methylpropanal | |

CAS RN |

13206-46-7 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)

![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)